molecular formula C27H31N3O4 B11301422 N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11301422
M. Wt: 461.6 g/mol
InChI Key: HNASKLLKSAWSOE-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the tetrahydronaphthalene moiety: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Introduction of the morpholine group: This can be done via nucleophilic substitution reactions.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product, often using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and tetrahydronaphthalene moieties.

    Reduction: Reduction reactions can occur at the oxazole ring and the carbonyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the aromatic rings and the morpholine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound can be used to study enzyme interactions and receptor binding due to its potential as a ligand.

Medicine

Medically, the compound shows promise as a therapeutic agent

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide exerts its effects involves binding to specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxyphenyl)-2-(piperidin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide
  • N-[2-(4-methoxyphenyl)-2-(pyrrolidin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

Uniqueness

The uniqueness of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C27H31N3O4

Molecular Weight

461.6 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C27H31N3O4/c1-32-23-10-8-20(9-11-23)25(30-12-14-33-15-13-30)18-28-27(31)24-17-26(34-29-24)22-7-6-19-4-2-3-5-21(19)16-22/h6-11,16-17,25H,2-5,12-15,18H2,1H3,(H,28,31)

InChI Key

HNASKLLKSAWSOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC4=C(CCCC4)C=C3)N5CCOCC5

Origin of Product

United States

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